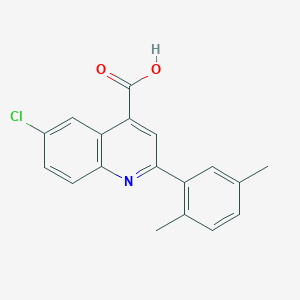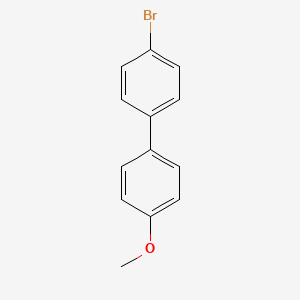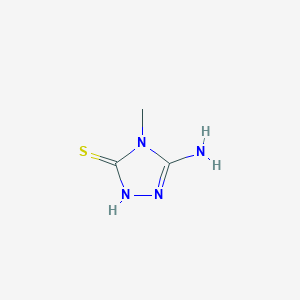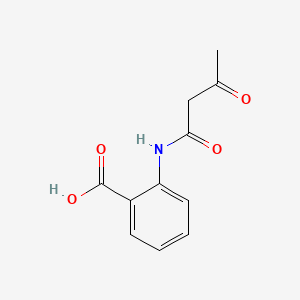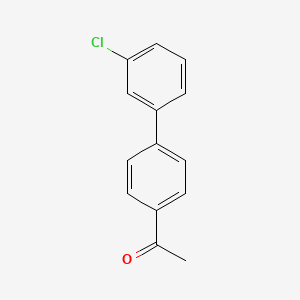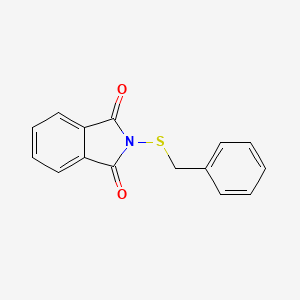
2-(苄基硫)异吲哚啉-1,3-二酮
描述
2-(Benzylthio)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a benzylthio group attached to the nitrogen atom. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
2-(Benzylthio)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuroprotection: Studies suggest its role in inhibiting β-amyloid protein aggregation, indicating potential in Alzheimer’s disease treatment.
Antiseizure Activity: Derivatives of isoindoline-1,3-dione have shown promise in epilepsy treatment.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
作用机制
Target of Action
The primary target of 2-(Benzylthio)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a wide array of biological functions including motor activity, cognition, and reward .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
These include the regulation of motor control and cognitive functions . The compound’s interaction with the dopamine receptor D2 could potentially influence these pathways, leading to downstream effects.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which 2-(benzylthio)isoindoline-1,3-dione belongs, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that isoindolines tested have the best properties as ligands of the dopamine receptor d2 . In an in vivo Parkinsonism mouse model, one of the isoindolines reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
生化分析
Biochemical Properties
2-(Benzylthio)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is involved in neurotransmission and various neurological processes . The compound binds to the receptor’s allosteric site, altering its conformation and affecting signal transduction pathways. Additionally, 2-(Benzylthio)isoindoline-1,3-dione has been found to inhibit the aggregation of beta-amyloid proteins, which are implicated in Alzheimer’s disease . This interaction suggests potential therapeutic applications in neurodegenerative disorders.
Cellular Effects
The effects of 2-(Benzylthio)isoindoline-1,3-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to induce apoptosis in cancer cells, such as Raji cells, by activating caspase pathways and promoting cell death . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cell proliferation and promoting programmed cell death. These cellular effects highlight the potential of 2-(Benzylthio)isoindoline-1,3-dione as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(Benzylthio)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling. Additionally, 2-(Benzylthio)isoindoline-1,3-dione modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylthio)isoindoline-1,3-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that 2-(Benzylthio)isoindoline-1,3-dione can induce sustained changes in gene expression and cellular metabolism, suggesting potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(Benzylthio)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects, such as reducing seizure activity in epilepsy models . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Benzylthio)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 2-(Benzylthio)isoindoline-1,3-dione is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Benzylthio)isoindoline-1,3-dione plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules, influencing cellular processes such as energy production and protein synthesis . Understanding the subcellular localization of 2-(Benzylthio)isoindoline-1,3-dione is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of 2-(Benzylthio)isoindoline-1,3-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solventless reactions and the use of green chemistry principles are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(Benzylthio)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Shares the core structure but lacks the benzylthio group.
Phthalimide: Another related compound with similar biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have various substituents at the nitrogen atom, leading to different biological properties.
Uniqueness
2-(Benzylthio)isoindoline-1,3-dione is unique due to its benzylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its effects on various biological pathways .
属性
IUPAC Name |
2-benzylsulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUPDRAKPXFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399488 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-26-3 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


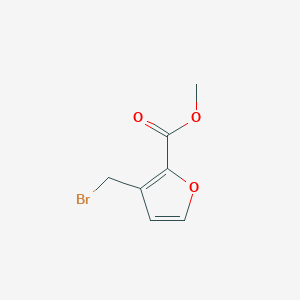
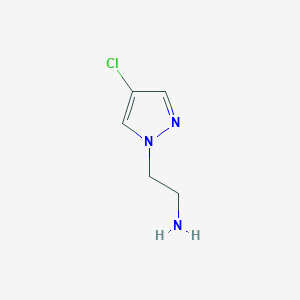
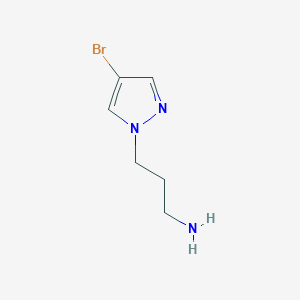
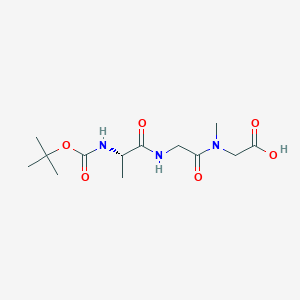
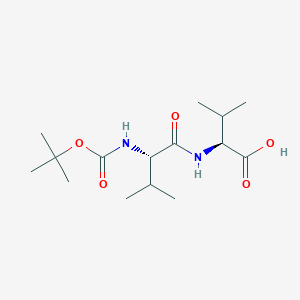
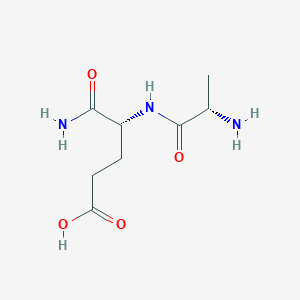
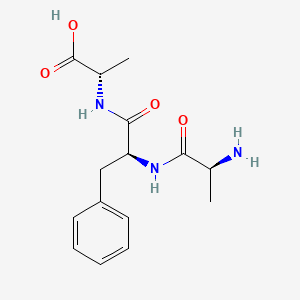
![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)
